molecular formula C2H2Cl2O2S B13463903 (E)-2-chloroethene-1-sulfonyl chloride

(E)-2-chloroethene-1-sulfonyl chloride

Cat. No.: B13463903
M. Wt: 161.01 g/mol
InChI Key: HDRWVCCMIQAASS-OWOJBTEDSA-N
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Description

2-Chloroethene-1-sulfonyl chloride, also known as 2-chloroethanesulfonyl chloride, is a chemical compound with the molecular formula C₂H₄Cl₂O₂S. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is commonly used as an intermediate in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethene-1-sulfonyl chloride can be synthesized through the reaction of 2-chloroethanol with thionyl chloride. The reaction typically occurs under reflux conditions, where 2-chloroethanol is treated with an excess of thionyl chloride, resulting in the formation of 2-chloroethene-1-sulfonyl chloride and the release of sulfur dioxide and hydrogen chloride gases .

Industrial Production Methods

In industrial settings, the production of 2-chloroethene-1-sulfonyl chloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloroethene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloroethene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the chloride group . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethanesulfonyl chloride: Similar in structure but differs in the position of the chlorine atom.

    Methanesulfonyl chloride: Contains a methyl group instead of an ethene group.

    Benzenesulfonyl chloride: Contains a benzene ring instead of an ethene group.

Uniqueness

2-Chloroethene-1-sulfonyl chloride is unique due to its specific reactivity and the types of products it can form. Its ability to undergo both substitution and elimination reactions makes it a versatile reagent in organic synthesis. Additionally, its applications in various fields, including chemistry, biology, medicine, and industry, highlight its importance as a chemical intermediate .

Properties

Molecular Formula

C2H2Cl2O2S

Molecular Weight

161.01 g/mol

IUPAC Name

(E)-2-chloroethenesulfonyl chloride

InChI

InChI=1S/C2H2Cl2O2S/c3-1-2-7(4,5)6/h1-2H/b2-1+

InChI Key

HDRWVCCMIQAASS-OWOJBTEDSA-N

Isomeric SMILES

C(=C/Cl)\S(=O)(=O)Cl

Canonical SMILES

C(=CCl)S(=O)(=O)Cl

Origin of Product

United States

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